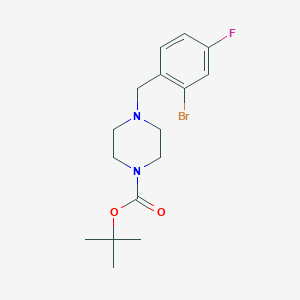

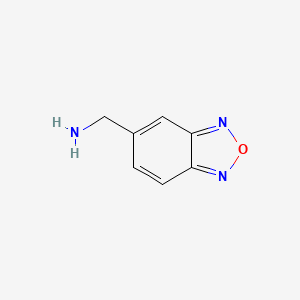

2,1,3-苯并恶二唑-5-甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2,1,3-Benzoxadiazole-5-methanamine involves specific chemical reactions. One common method is the reaction of 2,1,3-benzoxadiazole 1-oxide with suitable reagents. For example, the Beirut reaction with ethyl 2,4-dioxo-4-phenylbutyrate in ethanol or acetonitrile can yield related compounds .

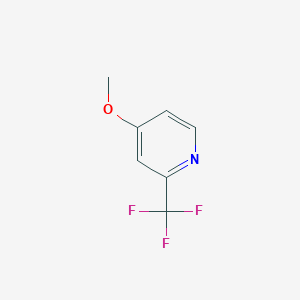

Molecular Structure Analysis

The molecular structure of 2,1,3-Benzoxadiazole-5-methanamine includes the benzoxadiazole ring and the methanamine group. The arrangement of atoms and bonds determines its electronic and optical properties. Further analysis using computational methods can provide insights into its electronic structure and reactivity .

Chemical Reactions Analysis

The compound’s chemical reactivity depends on its functional groups and electronic properties. It can participate in various reactions, such as nucleophilic substitutions, cyclizations, and condensations. Investigating its reactivity with different reagents and conditions is essential for understanding its behavior .

Physical And Chemical Properties Analysis

科学研究应用

Fluorophore Development

2,1,3-Benzoxadiazole derivatives are utilized as new fluorophores due to their strong electron affinity and good coplanarity. They are particularly interesting for their significant Stokes shift, which is the difference between absorption and photoluminescence maxima, leading to higher signal-to-noise ratios in analytical applications .

Optoelectronic Properties

These compounds are promising candidates for modern organic semiconductor synthesis. Their opto-electrical properties are crucial for the development of solution-processed small molecules for organic optoelectronics .

Protein Labeling and Enzyme Structure Determination

Benzoxadiazole is generally used as a fluorogenic reagent for the analysis of amino acids and protein labeling. It plays a significant role in determining the structure of enzymes .

Cancer Cell Detection

A novel colorimetric and fluorescence turn-on probe based on benzoxadiazole has been designed for hydrosulfide detection, which is significant in cancer cell-specific applications .

Sulfhydryl Labeling

As a fluorescent reagent, benzoxadiazole derivatives label free sulfhydryls within proteins, aiding in the study of protein structures and functions .

Fluorescence Imaging

These derivatives have been widely applied in fluorescence imaging to monitor biomolecules and biological processes in living systems with high temporal and spatial resolution .

Electronic Materials Development

Benzoxadiazole derivatives are important acceptor units used in photoluminescent compounds applicable for organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors .

属性

IUPAC Name |

2,1,3-benzoxadiazol-5-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c8-4-5-1-2-6-7(3-5)10-11-9-6/h1-3H,4,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJBQXDAJQLKGKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C=C1CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001297474 |

Source

|

| Record name | 2,1,3-Benzoxadiazole-5-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,1,3-Benzoxadiazole-5-methanamine | |

CAS RN |

321330-19-2 |

Source

|

| Record name | 2,1,3-Benzoxadiazole-5-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321330-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,1,3-Benzoxadiazole-5-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Methylpiperidin-1-yl)methyl]phenol](/img/structure/B1321042.png)

![2-Methyldibenzo[F,H]quinoxaline](/img/structure/B1321052.png)

![(3aR,5r,6aS)-tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1321068.png)